1-Bromo-2-(tert-butylperoxy)-2-methylpropane
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Overview
Description
1-Bromo-2-(tert-butylperoxy)-2-methylpropane is an organic compound characterized by the presence of a bromine atom and a tert-butylperoxy group attached to a methylpropane backbone. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(tert-butylperoxy)-2-methylpropane can be synthesized through the reaction of 2-bromo-2-methylpropane with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the peroxy linkage.
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The process ensures high yield and purity of the final product, which is essential for its subsequent applications.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(tert-butylperoxy)-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form 2-bromo-2-methylpropane and tert-butyl alcohol.
Substitution: The bromine atom can be substituted by other nucleophiles, resulting in the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products:
Oxidation: Products include tert-butyl alcohol and various oxidized derivatives.
Reduction: Major products are 2-bromo-2-methylpropane and tert-butyl alcohol.
Substitution: Products depend on the nucleophile used, resulting in a range of substituted compounds.
Scientific Research Applications
1-Bromo-2-(tert-butylperoxy)-2-methylpropane finds applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and polymerization processes.
Biology: Investigated for its potential role in biological systems, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(tert-butylperoxy)-2-methylpropane involves the generation of free radicals through the homolytic cleavage of the peroxy bond. These radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparison with Similar Compounds
1-Bromo-2-methylpropane: Lacks the peroxy group, resulting in different reactivity and applications.
tert-Butyl hydroperoxide: Contains the peroxy group but lacks the bromine atom, leading to distinct chemical behavior.
2-Bromo-2-methylpropane: Similar backbone structure but without the peroxy group, affecting its reactivity.
Uniqueness: 1-Bromo-2-(tert-butylperoxy)-2-methylpropane is unique due to the presence of both the bromine atom and the tert-butylperoxy group. This combination imparts distinct reactivity, making it valuable in specific chemical processes and applications.
Properties
IUPAC Name |
1-bromo-2-tert-butylperoxy-2-methylpropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BrO2/c1-7(2,3)10-11-8(4,5)6-9/h6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDDKKAPVCWJKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OOC(C)(C)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60780316 |
Source
|
Record name | 1-Bromo-2-(tert-butylperoxy)-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60780316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28531-45-5 |
Source
|
Record name | 1-Bromo-2-(tert-butylperoxy)-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60780316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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